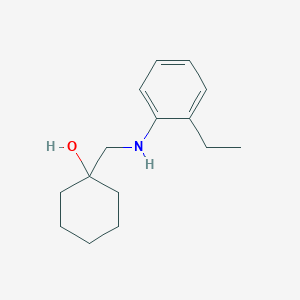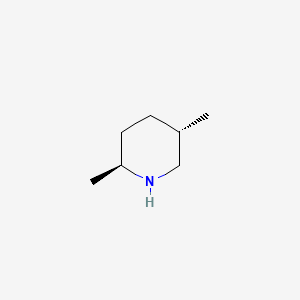![molecular formula C6H11NO2S B13347200 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thia-2-azaspiro[34]octane 5,5-dioxide is a spirocyclic compound that features a unique structural motif This compound is part of a broader class of spirocyclic building blocks, which are known for their distinct three-dimensional profiles and potential for diverse functionalization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic strategies typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve scalable reactions with high yields and minimal by-products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines.
Scientific Research Applications
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its favorable pharmacokinetic properties.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms can also facilitate interactions with metal ions or other cofactors, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide:
7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide: The presence of an amino group in this compound allows for further derivatization and functionalization.
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide: This compound includes a tert-butoxycarbonyl protecting group, making it useful in peptide synthesis and other applications.
Uniqueness
5-Thia-2-azaspiro[3.4]octane 5,5-dioxide stands out due to its balanced reactivity and stability, making it a valuable building block in synthetic chemistry. Its unique spirocyclic structure provides a distinct three-dimensional profile, which can be leveraged in the design of novel molecules with specific biological activities.
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-1-2-6(10)4-7-5-6/h7H,1-5H2 |
InChI Key |
LYPKOHRRGONAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)S(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)

![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)



![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
